molecular formula C10H16BrF3O B13290695 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane

Cat. No.: B13290695
M. Wt: 289.13 g/mol
InChI Key: BJQAJAFVAZOZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is a brominated cycloheptane derivative featuring an ether linkage to a trifluoropropyl group. This compound’s structure combines a seven-membered carbocyclic ring with a bromine atom and a highly electronegative trifluoromethyl ether substituent. Such fluorinated compounds are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H16BrF3O

Molecular Weight

289.13 g/mol

IUPAC Name

1-bromo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane

InChI

InChI=1S/C10H16BrF3O/c1-7(10(12,13)14)15-9-6-4-2-3-5-8(9)11/h7-9H,2-6H2,1H3

InChI Key

BJQAJAFVAZOZBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium tribromide. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptanol.

    Oxidation: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptanone.

    Reduction: 2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane.

Scientific Research Applications

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.

    Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

    Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoropropyl group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

1-Bromo-2-[(1,1,1-Trifluoropropan-2-YL)Oxy]Cyclohexane ()
  • Key Difference : Six-membered cyclohexane ring vs. seven-membered cycloheptane.
  • Impact :
    • Conformational Flexibility : Cyclohexane adopts chair conformations, reducing ring strain, whereas cycloheptane exhibits higher flexibility with multiple puckered conformations. This may influence steric accessibility in reactions like nucleophilic substitutions.
    • Molecular Weight : Cycloheptane derivatives have higher molecular weights (e.g., ~277 g/mol estimated) compared to cyclohexane analogs (263.21 g/mol in ).
  • Applications : Cyclohexane analogs are often intermediates in pharmaceuticals, as seen in fluorinated benzamide derivatives (), while cycloheptane derivatives may offer unique steric profiles for specialized syntheses.
3-Bromo-4-[(1,1,1-Trifluoropropan-2-YL)Oxy]Oxolane ()
  • Key Difference : Five-membered oxolane (tetrahydrofuran) ring.
  • Electron Effects: The oxygen atom in oxolane enhances electron density at the ether oxygen, contrasting with the electron-withdrawing trifluoropropyl group in the target compound.

Analogs with Different Substituents

1-Bromo-2-((4-Methylpentan-2-YL)Oxy)Cyclohexane ()
  • Key Difference : Branched alkyl (4-methylpentan-2-yl) vs. trifluoropropyl substituent.
  • Lipophilicity: Fluorinated groups enhance lipophilicity (logP ~2.5–3.5 estimated), favoring membrane permeability in drug candidates, whereas alkylated analogs (e.g., ) are less lipophilic.
3-Bromo-4-[(1,1,1-Trifluoropropan-2-YL)Oxy]-1lambda6-Thiolane-1,1-Dione ()
  • Key Difference : Thiolane ring with sulfone groups.
  • Impact :
    • Sulfur vs. Oxygen : Sulfur’s larger atomic size and lower electronegativity increase nucleophilicity at the ether position.
    • Solubility : Sulfone groups improve aqueous solubility, contrasting with the hydrophobic trifluoropropyl group.

Non-Ether Brominated Cycloalkanes

1-Bromo-2-Methyl-3-(Prop-2-En-1-YL)Cyclopentane ()
  • Key Difference : Allyl and methyl substituents instead of an ether group.
  • Impact: Reactivity: The allyl group enables conjugate addition or polymerization, while bromine in the target compound favors substitution reactions.

Biological Activity

1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, which includes a trifluoropropyl ether moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structural features:

  • Molecular Formula : C10H14BrF3O
  • Molecular Weight : 303.12 g/mol

The presence of bromine and trifluoromethyl groups is significant as these elements often enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, halogenated cycloalkanes have shown effectiveness against various bacterial strains due to their ability to disrupt cellular membranes or interfere with metabolic processes.

Case Study:
A study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that 1-bromo derivatives could possess similar antimicrobial action.

Antimalarial Activity

Recent investigations into the biological activities of halogenated compounds have revealed promising antimalarial properties. A patent (WO2021149692A1) disclosed novel antimalarial agents derived from heterocyclic compounds that include similar functional groups to those found in this compound. These compounds demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria.

The proposed mechanism of action for the biological activity of this compound involves:

  • Membrane Disruption : The lipophilic nature of the trifluoropropyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in pathogens.

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundAntimicrobial[Research Study on Halogenated Compounds]
Related Heterocyclic Compound (Patent WO2021149692A1)Antimalarial[Patent WO2021149692A1]
Trifluoromethyl DerivativeEnzyme Inhibition[Research on Enzyme Inhibitors]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.